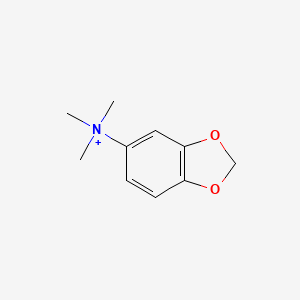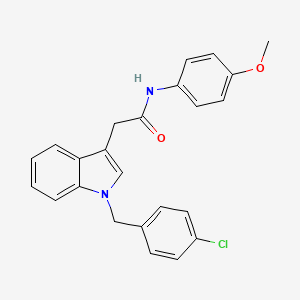
N,N,N-trimethyl-1,3-benzodioxol-5-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-TRIMETHYL-2H-1,3-BENZODIOXOL-5-AMINIUM:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-TRIMETHYL-2H-1,3-BENZODIOXOL-5-AMINIUM typically involves the reaction of a benzodioxole derivative with a methylating agent. One common method is the reaction of 2H-1,3-benzodioxole with trimethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile.
Industrial Production Methods: On an industrial scale, the production of N,N,N-TRIMETHYL-2H-1,3-BENZODIOXOL-5-AMINIUM may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: N,N,N-TRIMETHYL-2H-1,3-BENZODIOXOL-5-AMINIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of benzodioxole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced benzodioxole derivatives.
Substitution: Formation of substituted benzodioxole derivatives with various functional groups.
Scientific Research Applications
N,N,N-TRIMETHYL-2H-1,3-BENZODIOXOL-5-AMINIUM has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N,N-TRIMETHYL-2H-1,3-BENZODIOXOL-5-AMINIUM involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N,N,N-TRIMETHYL-1,3-BENZODIOXOL-5-AMINIUM
- N,N,N-TRIMETHYL-2H-1,3-BENZODIOXOL-6-AMINIUM
- N,N,N-TRIMETHYL-2H-1,3-BENZODIOXOL-4-AMINIUM
Uniqueness: N,N,N-TRIMETHYL-2H-1,3-BENZODIOXOL-5-AMINIUM is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14NO2+ |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl(trimethyl)azanium |
InChI |
InChI=1S/C10H14NO2/c1-11(2,3)8-4-5-9-10(6-8)13-7-12-9/h4-6H,7H2,1-3H3/q+1 |
InChI Key |
YSZNBGBSIRSHJE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B11469209.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(3-chlorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11469217.png)
![3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11469228.png)
![2-[5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B11469231.png)
![Propanoic acid, 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-(phenylamino)-, ethyl ester](/img/structure/B11469233.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]benzamide](/img/structure/B11469242.png)
![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-2-oxoacetamide](/img/structure/B11469249.png)
![1-(1H-benzimidazol-2-yl)-4-(2,3-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11469253.png)
![6-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11469257.png)
![2-(5-fluoro-1H-indol-3-yl)-N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine](/img/structure/B11469264.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11469270.png)
![4-(1,3-Benzodioxol-5-yl)-1-(4-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11469273.png)
![3'-hydroxy-2-methyl-1'-[(2E)-3-phenylprop-2-en-1-yl]-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one](/img/structure/B11469280.png)

